2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that features a unique adamantyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors and reagents.
Final Coupling: The final step involves coupling the adamantylated intermediate with the thiadiazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets and pathways within biological systems. The adamantyl group provides stability and enhances the compound’s ability to interact with specific receptors or enzymes. The thiadiazole ring can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
2-(1-adamantyl)-4-bromophenol: An intermediate in the synthesis of adapalene.
Imidazo[1,2-a]pyridines: Compounds with similar heterocyclic structures used in pharmaceutical chemistry.
Uniqueness
2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combination of an adamantyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
The compound 2-(adamantan-1-yl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a member of the thiadiazole derivative family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H22ClN3O2S |
Molecular Weight | 405.92 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with thiadiazole intermediates. The process includes:
- Formation of Thiosemicarbazide : Adamantane derivatives are treated with isothiocyanates.
- Cyclization : The thiosemicarbazides undergo cyclization to yield the thiadiazole structure.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance, a study evaluating various adamantane-thiadiazole derivatives found that specific compounds showed promising results against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
Key Findings:
- Compounds derived from the adamantane scaffold exhibited IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 cells, indicating potent cytotoxic effects .
- The mechanism of action appears to involve apoptosis induction through modulation of BAX and Bcl-2 protein levels, leading to increased apoptotic activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells:
- Binding Affinity : The rigid adamantane structure allows for effective binding to target proteins.
- Apoptosis Induction : The compound promotes apoptosis by altering the expression levels of key regulatory proteins involved in cell survival and death .
In Vitro Studies
In vitro assays using the MTT method have been employed to assess the cytotoxicity of this compound against various cancer cell lines. The results indicate that:
- Treatment with the compound leads to significant cell cycle arrest at the G2/M phase in HepG2 and MCF-7 cells.
- An increase in the Bax/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling pathways .
Comparative Analysis
To understand the efficacy of this compound relative to other compounds in its class, a comparative analysis was conducted:
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
This compound | 0.28 | MCF-7 |
N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole | 0.35 | HepG2 |
N-(ethyl)-5-(adamantan-1-y)-thiadiazole | 0.45 | A549 |
Properties
IUPAC Name |
2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c21-16-3-1-15(2-4-16)18-23-24-19(26-18)22-17(25)11-20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPFBKOYPOOFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.